(S)-6-(1-aminoethyl)pyridin-3-ol
Description
(S)-6-(1-Aminoethyl)pyridin-3-ol is a chiral pyridine derivative characterized by a hydroxyl group at position 3 and an (S)-configured 1-aminoethyl substituent at position 6. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The hydroxyl group enhances solubility in polar solvents, while the aminoethyl side chain provides basicity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-[(1S)-1-aminoethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-5(8)7-3-2-6(10)4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1 |
InChI Key |
LVSYBGANBUVYAL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)O)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
| Compound Name | Substituent at Position 6 | Molecular Weight (g/mol) | Key Electronic Features |
|---|---|---|---|
| This compound | (S)-1-Aminoethyl | 138.17 | Electron-donating (NH₂ group); enhances basicity and hydrogen-bonding potential. |
| 6-Iodo-5-methoxypyridin-3-ol | Iodo + Methoxy at Position 5 | 251.03 | Electron-withdrawing (Iodo); methoxy at position 5 adds steric bulk and polarity. |
| 6-(3-Methoxyphenoxy)pyridin-3-ol | 3-Methoxyphenoxy | 217.22 | Electron-donating (methoxy-phenoxy); bulky aromatic group reduces solubility. |
- Electronegativity and Reactivity: The aminoethyl group in the target compound is less electronegative compared to iodo or methoxy substituents, as inferred from studies correlating substituent electronegativity with chemical shifts in tin analogs . This difference influences reactivity in nucleophilic or electrophilic reactions.
Physicochemical and Functional Implications
- Solubility: The hydroxyl group in all three compounds confers polar character. However, the bulky 3-methoxyphenoxy substituent () may reduce aqueous solubility compared to the compact aminoethyl group in the target compound.
- Biological Relevance: The (S)-aminoethyl group’s chirality could enable enantioselective binding to biological targets, a feature absent in the iodo- or methoxy-substituted analogs.
- Synthetic Accessibility: The discontinuation of 6-(3-Methoxyphenoxy)pyridin-3-ol () suggests challenges in synthesis or stability, whereas the target compound’s simpler structure may offer scalability advantages.
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